Cas no 2091605-74-0 (2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine)

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is a specialized heterocyclic compound featuring a trifluoromethyl-substituted imidazopyrazole core linked to an aminoethyl group. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the trifluoromethyl moiety. The compound is of interest in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate for the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its amine functionality allows for further derivatization, enabling the synthesis of diverse analogs for structure-activity relationship studies. The imidazopyrazole scaffold is known for its relevance in drug discovery, making this compound a valuable building block for exploratory research.
2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine structure
2091605-74-0 structure
Product name:2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
CAS No:2091605-74-0
MF:C8H9F3N4
MW:218.179071187973
CID:5042473

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
    • 2-[6-(trifluoromethyl)imidazo[1,2-b]pyrazol-1-yl]ethanamine
    • 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
    • Inchi: 1S/C8H9F3N4/c9-8(10,11)6-5-7-14(2-1-12)3-4-15(7)13-6/h3-5H,1-2,12H2
    • InChI Key: YODDNPJXEKRMBP-UHFFFAOYSA-N
    • SMILES: FC(C1C=C2N(C=CN2CCN)N=1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Topological Polar Surface Area: 48.2
  • XLogP3: 0

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-7845-1g
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
2091605-74-0 95%+
1g
$794.0 2023-09-06
Life Chemicals
F2198-7845-0.5g
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
2091605-74-0 95%+
0.5g
$754.0 2023-09-06
Life Chemicals
F2198-7845-5g
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
2091605-74-0 95%+
5g
$2382.0 2023-09-06
Life Chemicals
F2198-7845-2.5g
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
2091605-74-0 95%+
2.5g
$1588.0 2023-09-06
TRC
T180136-1g
2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
2091605-74-0
1g
1100.00 2021-07-17
TRC
T180136-500mg
2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
2091605-74-0
500mg
725.00 2021-07-17
Life Chemicals
F2198-7845-10g
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
2091605-74-0 95%+
10g
$3335.0 2023-09-06
TRC
T180136-100mg
2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
2091605-74-0
100mg
200.00 2021-07-17
Life Chemicals
F2198-7845-0.25g
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
2091605-74-0 95%+
0.25g
$716.0 2023-09-06

Additional information on 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine

Introduction to 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine (CAS No. 2091605-74-0)

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2091605-74-0, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The presence of a trifluoromethyl group and a fused imidazo[1,2-b]pyrazole core makes this molecule particularly intriguing for researchers exploring novel therapeutic agents.

The structural framework of 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is meticulously designed to interact with biological targets in a specific manner. The trifluoromethyl substituent is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug design. This feature has been extensively studied in the development of small-molecule inhibitors and activators. The imidazo[1,2-b]pyrazole scaffold, on the other hand, is a privileged structure that has been widely explored for its pharmacological properties. It is found in numerous bioactive compounds and has demonstrated efficacy in various therapeutic areas, including oncology and anti-inflammatory treatments.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The compound 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine represents a significant advancement in this domain. Its unique structural features have been leveraged to develop potential drug candidates that target complex biological pathways. The trifluoromethyl group not only contributes to the compound's stability but also influences its electronic properties, making it an attractive candidate for further optimization.

One of the most compelling aspects of this compound is its potential application in the treatment of diseases associated with protein-protein interactions. The imidazo[1,2-b]pyrazole core is known to bind to various protein targets, including kinases and transcription factors. By incorporating the trifluoromethyl group, researchers have been able to fine-tune the binding properties of the molecule, leading to increased selectivity and potency. This approach has been successfully applied in the development of inhibitors for targets such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in inflammatory diseases and cancer.

Recent studies have highlighted the importance of trifluoromethyl substituted compounds in drug discovery. These molecules often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's lipophilicity, which can lead to better absorption and distribution within the body. Additionally, this group can increase metabolic stability by resisting oxidative degradation. These characteristics make 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine a valuable scaffold for further development.

The synthesis of 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the trifluoromethyl group typically requires specialized fluorinating agents and catalysts to ensure high yield and purity. Researchers have developed innovative synthetic strategies to incorporate this group efficiently while minimizing side reactions. These advancements have been crucial in enabling the production of complex molecules like this one on a scalable basis.

In conclusion, 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine (CAS No. 2091605-74-0) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, particularly the presence of a trifluoromethyl group and an imidazo[1,2-b]pyrazole core, make it an attractive candidate for further exploration. Ongoing research continues to uncover new applications for this molecule, reinforcing its importance in the quest for novel therapeutic agents.

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